4-叔丁基-1,3-噻唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

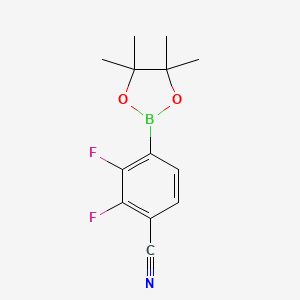

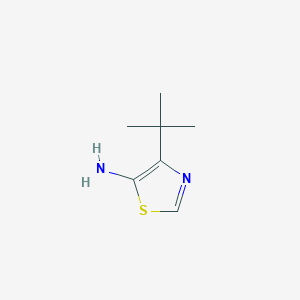

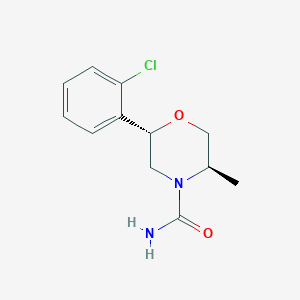

“4-Tert-butyl-1,3-thiazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . It is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .

Synthesis Analysis

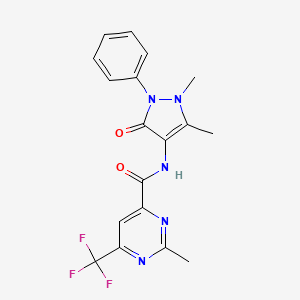

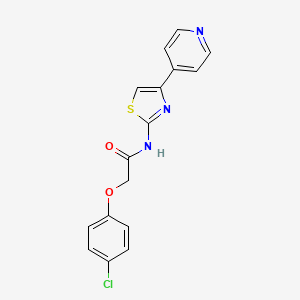

The synthesis of “4-Tert-butyl-1,3-thiazol-5-amine” and its derivatives has been documented in various studies. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of a novel series of (E)-N-benzylidene-4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amines .Molecular Structure Analysis

The molecular structure of “4-Tert-butyl-1,3-thiazol-5-amine” includes a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The compound also contains a tert-butyl group attached to the thiazole ring .科学研究应用

抗肿瘤活性

4-叔丁基-1,3-噻唑-5-胺及其衍生物已被广泛研究其抗肿瘤性质。例如,从4-叔丁基-1,3-噻唑-5-胺合成的化合物对Hela细胞系表现出显著的抗肿瘤活性,IC50值为26 μM (Ye等人,2015)。另一项研究合成了一种相关化合物,对Hela和Bel7402细胞系表现出强效的抗肿瘤活性,IC50值分别为0.175 μmol/mL和0.156 μmol/mL (Hu et al., 2010)。

结构和振动研究

使用B3LYP/6-311+G和HF/6-311+G方法对4-叔丁基-1,3-噻唑-5-胺进行了理论研究。这些研究集中在其几何参数和振动光谱上,展示了实验和计算振动之间的优秀相关性 (Kumar et al., 2017)。

手性对称性破坏和螺旋组装

对4-(叔丁基)-5-(4-氯苯基)噻唑-2-胺的氢溴酸盐和硝酸盐进行的研究揭示了固态中有趣的手性对称性破坏。该研究表明晶体中的每个分子通过连续的氢键相连,形成左旋或右旋螺旋组装 (Hu & Cao, 2011)。

胺的不对称合成

可以从4-叔丁基-1,3-噻唑-5-胺等化合物衍生的N-叔丁磺酰亚胺,在胺的不对称合成中作为多功能中间体。这种方法特别适用于生产一系列对映富集的胺,包括α-支链和α,α-二支链胺,氨基酸和氨基醇 (Ellman et al., 2002)。

激发态分子内质子转移(ESIPT)系统

设计并合成了一种新的含有4-叔丁基-1,3-噻唑-5-胺的噻唑并[5,4-d]噻唑ESIPT系统,用于白色有机发光二极管(WOLEDs)的应用。这项研究探索了ESIPT机制的多功能性,可以控制从蓝光到黄光的发射,实现白光发光 (Zhang et al., 2016)。

作用机制

While the specific mechanism of action for “4-Tert-butyl-1,3-thiazol-5-amine” is not mentioned in the search results, some thiazole derivatives have shown potent inhibitory activity against various human cancer cell lines . For example, one study found that a compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

未来方向

Thiazole derivatives, including “4-Tert-butyl-1,3-thiazol-5-amine”, have shown promise in various fields, particularly in medicinal chemistry and drug discovery research . Future research could focus on further structural modification of thiazole-based compounds to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

4-tert-butyl-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBPZPWNOQYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2403372.png)

![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)